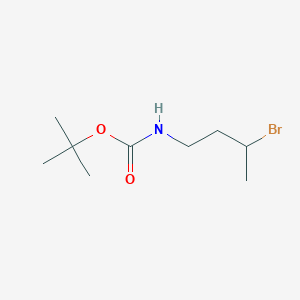

tert-butyl N-(3-bromobutyl)carbamate

Description

Significance of N-Protected Amines as Strategic Synthetic Intermediates

In the intricate field of multi-step organic synthesis, managing the reactivity of various functional groups is paramount. Amines, being inherently nucleophilic and basic, are susceptible to a wide range of reactions, including unwanted alkylations, acylations, and oxidations. researchgate.netlibretexts.org This high reactivity can interfere with transformations intended for other parts of a molecule. researchgate.net To circumvent this, chemists employ "protecting groups" to temporarily mask the amine functionality, rendering it inert to specific reaction conditions. libretexts.orgnih.gov

The ideal protecting group is easily introduced, stable throughout subsequent synthetic steps, and can be selectively removed under mild conditions without disturbing the rest of the molecule. researchgate.net Among the most widely used amine protecting groups is the tert-butoxycarbonyl (Boc) group. researchgate.net Its popularity stems from its ease of installation using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and its robustness toward many nucleophilic and basic conditions. researchgate.net The protection of an amine as its N-Boc derivative, a type of carbamate (B1207046), is a routine strategy in the synthesis of pharmaceuticals, natural products, and peptides. nih.govresearchgate.net

Contextual Role of Halogenated Alkyl Chains in Molecular Functionalization

Halogenated alkyl chains, or haloalkanes, are fundamental building blocks in synthetic chemistry. chemistrytalk.org The presence of a halogen atom, such as bromine, on an alkyl chain introduces a highly reactive site for molecular functionalization. The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge, making it an electrophile. chemistrytalk.org Halogens (with the exception of fluorine) are effective leaving groups, meaning they can be readily displaced by a wide variety of nucleophiles in substitution reactions. chemistrytalk.org

This reactivity allows chemists to use haloalkanes as precursors for a vast array of other functional groups. For instance, the halogen can be substituted by nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, thereby enabling the assembly of more complex molecular frameworks. chemistrytalk.org The alkyl halide functionality essentially serves as a versatile "handle" for introducing new structural components and functionalities into a molecule. iu.edu

Overview of Research Trajectories Pertaining to N-Protected Bromobutylcarbamates, Specifically tert-butyl N-(3-bromobutyl)carbamate

This compound is a chemical compound that embodies the strategic advantages of both N-protection and haloalkane reactivity. Its molecular architecture consists of a four-carbon butyl chain functionalized with a bromine atom at the 3-position and a Boc-protected amine at the 1-position. This bifunctional nature makes it a valuable intermediate in organic synthesis. The Boc group ensures the amine is unreactive, while the bromine atom provides a site for nucleophilic substitution, allowing for the elongation or modification of the carbon skeleton.

This compound serves as a precursor for synthesizing more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals. Its utility lies in its ability to act as an alkylating agent, introducing a protected aminobutyl moiety into a target structure.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈BrNO₂ |

| Molecular Weight | 252.15 g/mol |

| CAS Number | 1504338-47-9 |

| Appearance | Varies (often a liquid or low-melting solid) |

Spectroscopic Data

Spectroscopic techniques are crucial for confirming the structure of this compound.

| Technique | Key Features and Assignments |

| ¹H NMR | δ ≈ 1.4 ppm (singlet, 9H, tert-butyl protons); δ ≈ 1.4-1.7 ppm (multiplets, 4H, CH₂ protons); δ ≈ 3.3-3.5 ppm (multiplet, 2H, CH₂Br protons) |

| Infrared (IR) | ~1700-1720 cm⁻¹ (C=O carbamate stretch); ~1250-1300 cm⁻¹ (C-O carbamate stretch); ~600-650 cm⁻¹ (C-Br stretch) |

Research involving this and similar N-protected haloalkylamines often focuses on their application in building nitrogen-containing heterocyclic compounds or as linkers in the synthesis of bioactive molecules. For example, a related compound, tert-butyl N-(2-bromoethyl)carbamate, is produced by reacting 2-bromoethylamine (B90993) hydrobromide with di-tert-butyl dicarbonate and is a known intermediate for synthesizing inhibitors of nitric oxide (NO) synthase. google.com The synthetic routes and applications of this compound follow similar principles, leveraging its dual functionality for the controlled, stepwise construction of complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-bromobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXAOLXCZAHVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504338-47-9 | |

| Record name | tert-butyl N-(3-bromobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N 3 Bromobutyl Carbamate

Precursor Selection and Design for Regioselective Bromination

The successful synthesis of the target compound hinges on the strategic selection and preparation of a precursor that allows for the introduction of the bromine atom at the desired position (C-3) of the butyl chain. The most logical precursor is an amino alcohol, where the hydroxyl group can be substituted by a bromine atom. Specifically, 4-amino-butan-2-ol is an ideal starting point, as the amine at C-1 can be protected and the secondary alcohol at C-2 provides the site for bromination, which after a shift in numbering convention based on the principal functional group (carbamate), corresponds to the 3-position.

Butanol exists in several isomeric forms, including 1-butanol, 2-butanol, isobutanol, and tert-butanol. wikipedia.orgthermofisher.com For the synthesis of tert-butyl N-(3-bromobutyl)carbamate, a bifunctional butanol derivative is required. The synthesis of the key precursor, 4-aminobutan-2-ol, can be envisioned through several established synthetic routes. One common approach involves the reduction of a corresponding amino ketone. For instance, 4-(benzylamino)butan-2-one can be reduced to 4-(benzylamino)butan-2-ol, followed by debenzylation to yield the desired amino alcohol. Another route could involve the ring-opening of a suitable epoxide, such as 1,2-epoxybutane, with an ammonia source.

A summary of potential synthetic pathways to the 4-aminobutan-2-ol precursor is presented below.

| Starting Material | Key Transformation(s) | Product |

| 4-Chlorobutan-2-one | Amination, Reduction | 4-Aminobutan-2-ol |

| 3-Buten-2-ol | Hydroboration-oxidation, Amination | 4-Aminobutan-2-ol |

| 1,2-Epoxybutane | Ring-opening with ammonia | 4-Aminobutan-2-ol |

The carbon atom that will ultimately bear the bromine atom (C-3 in the final product) is a stereocenter. Therefore, the synthesis of enantiomerically pure this compound requires a stereoselective approach to the amino alcohol precursor. The stereoselective synthesis of vicinal and γ-amino alcohols is a well-developed field in organic chemistry. nih.govresearchgate.net

Methods for achieving stereoselectivity include:

Enzyme-catalyzed reactions : Ketoreductases (KREDs) can be used for the highly diastereoselective reduction of amino ketones to produce chiral amino alcohols. nih.gov

Substrate-controlled diastereoselective reactions : Chiral auxiliaries, such as N-tert-butanesulfinyl imines, can be used to direct the stereochemical outcome of nucleophilic additions to produce chiral amino alcohols with high diastereomeric ratios. nih.gov

Asymmetric catalysis : The use of chiral catalysts in reactions such as the asymmetric aminohydroxylation of alkenes can provide direct access to enantiomerically enriched amino alcohols.

Boc-Protection Strategies for Amino Functionalities

The protection of the amino group is a critical step to prevent side reactions during the subsequent bromination of the hydroxyl group. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines as it is stable under a wide range of conditions but can be easily removed under mild acidic conditions. wuxibiology.comwikipedia.orgtotal-synthesis.com

The direct protection of the amino group in 4-aminobutan-2-ol is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The amino group is inherently more nucleophilic than the hydroxyl group, allowing for selective N-protection. researchgate.net The reaction is generally performed in the presence of a base, although base-free conditions have also been reported. wuxibiology.comfishersci.co.uk

Common conditions for the Boc-protection of amines are outlined in the table below.

| Reagent | Base | Solvent(s) | Temperature |

| Boc₂O | Triethylamine (TEA) or NaOH | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM), Water | 0 °C to Room Temp |

| Boc₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp wikipedia.org |

| Boc₂O | None | Water, Methanol (B129727) | Room Temp wuxibiology.comnih.gov |

The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The resulting intermediate then collapses, eliminating tert-butoxide and carbon dioxide to form the stable carbamate (B1207046). total-synthesis.com

In molecules containing multiple nucleophilic functional groups, such as the amino and hydroxyl groups in 4-aminobutan-2-ol, chemoselectivity is paramount. The N-tert-butoxycarbonylation of amines in the presence of alcohols is highly efficient and selective. researchgate.netorganic-chemistry.org The greater nucleophilicity of the amine ensures that it reacts preferentially with Boc₂O, leaving the hydroxyl group intact. This selectivity allows for a one-step protection without the need to protect the alcohol. researchgate.net Various protocols have been developed that tolerate a range of other functional groups, highlighting the robustness and selectivity of this protection strategy. researchgate.netresearchgate.net

Bromination Reactions for Carbon-Bromine Bond Formation

The final key step in the synthesis is the conversion of the hydroxyl group in the Boc-protected amino alcohol, tert-butyl N-(3-hydroxybutyl)carbamate, into a bromide. This transformation is a nucleophilic substitution reaction. The choice of brominating agent is crucial to ensure a high yield and to avoid side reactions.

Several reagents are commonly employed for the conversion of secondary alcohols to alkyl bromides.

| Reagent(s) | Reaction Name | Description |

| Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Appel reaction | A mild and versatile method for converting alcohols to alkyl bromides. |

| Phosphorus tribromide (PBr₃) | A common reagent for the bromination of primary and secondary alcohols. | |

| Thionyl bromide (SOBr₂) | Similar to thionyl chloride, it converts alcohols to alkyl bromides. | |

| N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) | Another variation of the Appel reaction using a different bromine source. |

The Appel reaction is often favored for its mild conditions, which are compatible with the acid-sensitive Boc protecting group. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction, leading to inversion of stereochemistry at the carbon center if it is chiral.

Regioselective Bromination Reagents and Reaction Conditions

The synthesis of the precursor, tert-butyl N-(3-hydroxybutyl)carbamate, can be accomplished by the protection of 4-amino-2-butanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent such as a mixture of 1,4-dioxane and water, in the presence of a base like sodium bicarbonate.

Once the N-protected amino alcohol is obtained, the hydroxyl group can be converted to a bromide. The Appel reaction is a widely used method for this transformation. commonorganicchemistry.comnrochemistry.com This reaction employs a combination of triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄), to achieve the conversion under mild conditions. nrochemistry.com

A typical procedure involves dissolving the N-Boc-amino alcohol in an anhydrous aprotic solvent, such as dichloromethane (DCM), and cooling the solution to 0°C. Subsequently, triphenylphosphine and carbon tetrabromide are added, and the reaction mixture is stirred, allowing it to gradually warm to room temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by column chromatography.

| Reagent/Condition | Role/Purpose | Typical Parameters |

| tert-butyl N-(3-hydroxybutyl)carbamate | Starting material | 1 equivalent |

| Triphenylphosphine (PPh₃) | Activates the hydroxyl group | 1.1 - 1.5 equivalents |

| Carbon tetrabromide (CBr₄) | Bromine source | 1.1 - 1.5 equivalents |

| Dichloromethane (DCM) | Anhydrous solvent | Anhydrous |

| Temperature | Reaction control | 0°C to room temperature |

| Reaction Time | Varies based on substrate | Monitored by TLC |

Mechanistic Investigations of Bromine Incorporation at the 3-Position

The mechanism of the Appel reaction for the conversion of an alcohol to an alkyl bromide is well-established and proceeds through a series of key steps. nrochemistry.comorganic-chemistry.org The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. This is followed by the deprotonation of the alcohol by the tribromomethanide anion, which is also generated in the initial step.

The resulting alkoxide then acts as a nucleophile, attacking the phosphorus atom of the phosphonium salt to form an oxyphosphonium intermediate. This step is crucial as it converts the hydroxyl group into a good leaving group. The bromide ion, now acting as a nucleophile, attacks the carbon atom bearing the oxyphosphonium group in an Sₙ2 fashion. This nucleophilic attack results in the displacement of triphenylphosphine oxide and the formation of the desired alkyl bromide with an inversion of stereochemistry at the carbon center, if it is chiral.

The regioselectivity of the bromination at the 3-position is dictated by the position of the hydroxyl group in the starting material, tert-butyl N-(3-hydroxybutyl)carbamate. The reaction specifically targets the hydroxyl-bearing carbon, leaving the rest of the molecule, including the N-Boc protecting group, intact under the mild reaction conditions.

Alternative Synthetic Pathways to this compound

While the bromination of the corresponding alcohol is a primary route, alternative synthetic strategies can also be employed to generate this compound. These methods may offer advantages in terms of starting material availability or the avoidance of certain reagents.

Modification of Existing N-Protected Butyl Carbamate Analogues

One alternative approach involves the modification of other functional groups on a pre-existing N-protected butyl carbamate backbone. For instance, a precursor containing a suitable leaving group at the 3-position, other than a hydroxyl group, could be converted to the bromide via a nucleophilic substitution reaction with a bromide salt, such as sodium bromide or lithium bromide. The choice of solvent and reaction conditions would be critical to ensure efficient displacement of the leaving group.

Reductive Amination or Alkylation Approaches to Bromine-Substituted Amines

Reductive amination offers another versatile route. This approach could involve the reaction of a suitable bromo-ketone, such as 4-bromo-2-butanone, with a source of ammonia or a protected amine, followed by reduction of the resulting imine or enamine intermediate. The subsequent N-protection with a Boc group would yield the target molecule.

Alternatively, a direct alkylation of a protected amine, such as tert-butyl carbamate, with a bifunctional reagent containing both a bromine atom and an electrophilic center could be envisioned. However, controlling the regioselectivity and avoiding side reactions would be a significant challenge in this approach.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is paramount to maximizing the yield and purity of this compound, particularly in the Appel reaction. Several factors can be fine-tuned to achieve the best results.

The stoichiometry of the reagents, specifically triphenylphosphine and carbon tetrabromide, is a critical parameter. Using a slight excess of these reagents (typically 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges, as the removal of triphenylphosphine oxide, a byproduct of the reaction, can be problematic.

Temperature control is also essential. Initiating the reaction at a lower temperature (0°C) and allowing it to warm gradually to room temperature can help to control the reaction rate and minimize the formation of byproducts. The choice of a dry, aprotic solvent like dichloromethane is crucial to prevent unwanted side reactions with water or other protic species.

Furthermore, the purity of the starting materials, particularly the absence of water in the reaction mixture, is vital for the success of the Appel reaction. The use of anhydrous solvents and reagents is therefore highly recommended. Post-reaction work-up and purification, typically involving aqueous washes to remove water-soluble impurities and column chromatography to separate the product from triphenylphosphine oxide and any unreacted starting material, are critical steps in obtaining a high-purity product. Adding a co-adsorbent like hexanes during chromatography can sometimes aid in the separation of the product from the triphenylphosphine oxide.

| Parameter | Optimization Strategy | Impact on Yield and Purity |

| Reagent Stoichiometry | Use a slight excess (1.1-1.5 eq.) of PPh₃ and CBr₄. | Drives reaction to completion; excess can complicate purification. |

| Temperature | Start at 0°C and allow to warm to room temperature. | Controls reaction rate and minimizes byproduct formation. |

| Solvent | Use anhydrous aprotic solvents (e.g., DCM). | Prevents unwanted side reactions. |

| Purity of Reactants | Ensure starting materials and solvents are anhydrous. | Crucial for the success of the Appel reaction. |

| Purification | Column chromatography, potentially with co-adsorbents. | Essential for removing triphenylphosphine oxide and other impurities. |

Reactivity and Mechanistic Studies of Tert Butyl N 3 Bromobutyl Carbamate

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide in tert-butyl N-(3-bromobutyl)carbamate serves as a key site for nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. These reactions are fundamental to the utility of this compound as a building block in the synthesis of more complex molecules.

Scope of Nucleophiles in Carbon-Bromine Bond Displacement Reactions

A wide array of nucleophiles can be employed to displace the bromide in this compound, highlighting its versatility as a synthetic intermediate. The choice of nucleophile dictates the functional group that is introduced into the molecule. Common classes of nucleophiles include those centered on nitrogen, oxygen, sulfur, and carbon.

| Nucleophile | Reagent Example | Product Type | Typical Reaction Conditions |

| Azide (B81097) | Sodium azide (NaN₃) | Alkyl azide | DMSO or DMF, room temperature to moderate heat |

| Cyanide | Sodium cyanide (NaCN) | Alkyl nitrile | DMSO, elevated temperature (e.g., 90°C) |

| Amines | Ammonia, primary/secondary amines | Primary, secondary, or tertiary amines | Excess amine, often heated |

| Thiols | Sodium thiomethoxide (NaSMe) | Thioether | Polar aprotic solvent |

| Thiourea | Thiourea | Isothiouronium salt (precursor to thiols) | Reflux in ethanol (B145695) or tert-butanol |

This table represents typical transformations and conditions for SN2 reactions on primary alkyl bromides and serves as a predictive guide for the reactivity of this compound.

Intramolecular Cyclization Reactions Involving the Carbamate (B1207046) or Amine Moiety

The presence of a nucleophilic nitrogen atom within the molecule, either as the protected carbamate or as the deprotected amine, allows for the possibility of intramolecular cyclization. This process is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds.

Following the deprotection of the N-Boc group to yield 3-bromobutylamine, intramolecular nucleophilic attack of the primary amine on the carbon bearing the bromine can occur. This results in the formation of a four-membered ring, 2-methylazetidine. Such cyclizations are typically promoted by a base to deprotonate the ammonium (B1175870) salt formed during deprotection and to facilitate the nucleophilic attack. The formation of small rings like azetidines can be kinetically challenging but is a known transformation for γ-haloamines.

Alternatively, under certain conditions, the nitrogen of the carbamate itself can act as a nucleophile. While less common due to the decreased nucleophilicity of the carbamate nitrogen, intramolecular cyclization of N-Boc protected haloamines can be induced, often under strongly basic conditions, to form N-Boc protected heterocycles. For this compound, this would also lead to the formation of N-Boc-2-methylazetidine.

Reactions Involving the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.

Acid-Mediated Deprotection Strategies and By-product Formation

The most common method for the removal of the N-Boc group is treatment with a strong acid. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in a solvent like dioxane or methanol (B129727) are frequently employed. researchgate.net

The mechanism of acid-mediated deprotection involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine as its corresponding salt. commonorganicchemistry.comcommonorganicchemistry.com

A primary concern during acid-mediated deprotection is the fate of the liberated tert-butyl cation. This reactive electrophile can lead to the formation of by-products. In the presence of nucleophilic solvents or scavengers, it can be trapped. However, in non-nucleophilic solvents like DCM, the tert-butyl cation will primarily deprotonate to form isobutylene (B52900) gas. stackexchange.comechemi.com If trifluoroacetic acid is used, the tert-butyl cation can also be trapped by the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate. acsgcipr.org The tert-butyl cation or its derivatives can also alkylate other nucleophilic sites within the molecule or in the reaction mixture, although this is less common with primary amines.

| Acid Reagent | Typical Conditions | Primary By-products |

| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temperature | Isobutylene, Carbon Dioxide, tert-butyl trifluoroacetate |

| Hydrochloric Acid (HCl) | In dioxane, methanol, or ethyl acetate, room temperature | Isobutylene, Carbon Dioxide |

Alternative Deprotection Methods (e.g., Thermal, Catalytic)

To avoid the harsh conditions of strong acids, which may not be compatible with other sensitive functional groups, alternative methods for N-Boc deprotection have been developed.

Thermal Deprotection: The N-Boc group can be removed by heating, typically at temperatures above 150°C. rsc.org This method is advantageous as it does not require any reagents, and the by-products are volatile (isobutylene and carbon dioxide). rsc.org Thermal deprotection can be carried out in high-boiling solvents or under solvent-free conditions. Studies have shown that thermal deprotection can be achieved in continuous flow reactors, allowing for precise temperature control and short reaction times. echemi.comresearchgate.net The compatibility of this method with an alkyl bromide functionality is a key consideration, as high temperatures could potentially lead to elimination or other side reactions. However, the C-Br bond is generally stable under these conditions in the absence of a strong base.

Catalytic Deprotection: A variety of catalytic systems have been developed for the cleavage of the N-Boc group under milder conditions. Lewis acids, such as iron(III) chloride, can catalyze the deprotection. semanticscholar.org Additionally, some methods employ catalytic amounts of other reagents that are not strong Brønsted acids. For instance, a mild deprotection using oxalyl chloride in methanol has been reported, which is tolerant of many functional groups. nih.gov Catalytic hydrogenation, a common method for deprotecting groups like benzyl (B1604629) carbamates (Cbz), is generally not effective for N-Boc removal. Furthermore, such conditions could potentially reduce the carbon-bromine bond. Therefore, the choice of a catalytic method must be carefully considered to ensure chemoselectivity and the preservation of the alkyl bromide moiety.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an effective electrophilic handle for participating in a variety of powerful metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The N-Boc group is typically stable under the conditions required for these transformations. total-synthesis.com

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction couples the alkyl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov For C(sp³)-C(sp²) coupling involving alkyl bromides, catalysts often employ bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ to facilitate the oxidative addition step and prevent β-hydride elimination from the resulting alkylpalladium intermediate. nih.govprinceton.edumit.edu

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While the classic Heck reaction is less common with unactivated alkyl halides, related processes that proceed through radical intermediates or specialized catalytic systems can achieve formal Heck-type products. nih.gov The reaction involves the addition of an organopalladium species across a double bond, followed by β-hydride elimination. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Its application with unactivated alkyl halides is challenging but can be achieved with specific catalyst systems, often involving both palladium and copper(I) cocatalysts. organic-chemistry.org The N-Boc group is generally compatible with Sonogashira conditions. nih.govorganic-chemistry.orgresearchgate.net

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ / P(t-Bu)₃, SPhos, XPhos | K₃PO₄, Cs₂CO₃, KF | Toluene, Dioxane, THF |

| Heck (Alkyl variant) | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / PPh₃ or phosphine-free systems | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |

Nickel and copper catalysts offer powerful, and often more economical, alternatives to palladium for cross-coupling reactions involving alkyl halides.

Nickel-Mediated Coupling: Nickel catalysts are particularly effective for coupling C(sp³)-hybridized electrophiles like this compound. ccspublishing.org.cn They can be used in various transformations, including Kumada coupling (with Grignard reagents), Negishi coupling (with organozinc reagents), and Suzuki-Miyaura type reactions. ccspublishing.org.cnrsc.org Ligand-free systems or those with simple phosphine or N-heterocyclic carbene (NHC) ligands are common. ccspublishing.org.cn Nickel catalysis is often tolerant of carbamate functional groups. researchgate.net

Copper-Mediated Coupling: Copper catalysis is traditionally known for Ullmann-type reactions, forming C-N, C-O, and C-S bonds. While less common for C(sp³)-C(sp³) coupling, copper can mediate or co-catalyze various processes. For instance, copper(I) is a crucial co-catalyst in the Sonogashira reaction. organic-chemistry.org It can also be used in radical-mediated processes for the formation of C-N bonds via C-H functionalization, although its direct role in coupling the C-Br bond of this specific substrate would depend on the chosen reaction partner and mechanism. nih.gov

Reactivity of the Carbamate Linkage (excluding deprotection for free amine generation)

While the tert-butyloxycarbonyl (Boc) group is primarily employed as a stable protecting group for amines, its carbamate linkage possesses latent reactivity that can be exploited under specific conditions, excluding its simple acid-catalyzed removal. researchgate.net

The N-H proton of the carbamate is weakly acidic and can be deprotonated by very strong bases, such as organolithium reagents (e.g., n-BuLi). researchgate.netresearchgate.net The resulting N-anion is a nucleophile that can participate in intramolecular reactions. Given the structure of this compound, deprotonation followed by an intramolecular SN2 reaction would be a plausible pathway. This cyclization would lead to the formation of a five-membered ring, yielding N-Boc-pyrrolidine . This type of intramolecular cyclization is a common strategy for synthesizing cyclic amines from acyclic precursors containing both a nucleophile (the deprotonated carbamate) and a leaving group. researchgate.net

Under strongly basic conditions, it has been proposed that N-Boc carbamates can undergo elimination of the tert-butoxide group to form a transient isocyanate intermediate. researchgate.net This species is highly electrophilic and can be trapped by nucleophiles present in the reaction mixture. However, for an intramolecular reaction with the bromo-substituent, the aforementioned cyclization via nucleophilic attack of the nitrogen anion is a more direct and probable pathway. The carbamate carbonyl group itself can also exhibit reactivity, such as participating in intramolecular cyclizations onto a nearby nucleophilic center generated from the alkyl bromide portion of the molecule. researchgate.net

Strategic Applications of Tert Butyl N 3 Bromobutyl Carbamate in Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Functional Molecules

The compound's structure, a four-carbon chain with distinct reactive sites at each end, allows for its use in a linear, step-wise fashion to construct larger molecules with precise functional group placement.

A primary application of tert-butyl N-(3-bromobutyl)carbamate is in the synthesis of mono-protected 1,4-diamines and other substituted amines. The carbon-bromine bond is susceptible to nucleophilic substitution by primary or secondary amines, leading to the formation of a new carbon-nitrogen bond. The Boc-protected amine remains intact during this process, allowing for subsequent deprotection and further functionalization at the other end of the butyl chain.

This SN2 reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction. The choice of solvent and temperature can be optimized to ensure high yields and minimize side reactions. Following the alkylation, the Boc group can be efficiently removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the free primary amine, yielding a substituted 1,4-diamine derivative.

Table 1: Representative Synthesis of Substituted Amines using this compound This table illustrates the general reaction scheme. Conditions and yields are representative for this class of transformation.

| Nucleophile (R¹R²NH) | Base | Solvent | Product after Alkylation | Product after Deprotection |

|---|---|---|---|---|

| Benzylamine | K₂CO₃ | Acetonitrile | tert-butyl N-(3-(benzylamino)butyl)carbamate | N¹-benzylbutane-1,4-diamine |

| Piperidine | Et₃N | THF | tert-butyl N-(3-(piperidin-1-yl)butyl)carbamate | 1-(4-aminobutyl)piperidine |

| Aniline | NaHCO₃ | DMF | tert-butyl N-(3-(phenylamino)butyl)carbamate | N¹-phenylbutane-1,4-diamine |

The structure of this compound is ideally suited for the synthesis of nitrogen-containing heterocycles, most notably substituted pyrrolidines. This transformation is achieved through an intramolecular cyclization reaction.

The synthetic sequence begins with the removal of the Boc protecting group, typically with a strong acid like trifluoroacetic acid (TFA), to unmask the primary amine. The resulting intermediate, 4-bromo-butan-2-amine, is then treated with a suitable base. The amine acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction. This 5-exo-tet cyclization is kinetically and thermodynamically favored, leading to the formation of a stable five-membered pyrrolidine ring. This strategy is a fundamental approach in the synthesis of various pyrrolidine alkaloids and pharmaceutical agents. mdpi.com

While the parent compound, this compound, is achiral, it serves as a valuable four-carbon building block for constructing more complex aliphatic structures. Stereocenters can be introduced in molecules derived from this starting material through several methods.

One approach involves using chiral nucleophiles or reagents in subsequent reaction steps. For instance, the alkylation of a chiral amine with this compound would result in a diastereomeric mixture that could potentially be separated. More advanced methods involve the use of stereoselective reactions on a derivative of the initial product. Nucleophilic addition to imines or iminium ions, for example, is a powerful method for the stereoselective creation of C–N bonds. acs.org

Furthermore, chiral variants of the building block itself can be synthesized from chiral precursors, such as chiral amino alcohols. Using a stereochemically defined version of the carbamate (B1207046) would allow for the direct transfer of chirality into the target molecule, a key strategy in the asymmetric synthesis of complex natural products and pharmaceuticals.

Incorporation into Advanced Molecular Architectures

Beyond its use in creating simple functional molecules, this compound is a key intermediate for building sophisticated molecular frameworks, including those found in natural products and diverse compound libraries.

The 4-aminobutyl substructure is a recurring motif in a variety of natural products, particularly alkaloids. Although specific examples detailing the use of this compound in a published total synthesis are not widespread, its utility is clear. It provides a pre-functionalized, four-carbon unit that can be elaborated into more complex structures. For example, the pyrrolidine ring, readily synthesized from this compound as described in section 4.1.2, is the core of numerous alkaloids, including nicotine and hygrine. Synthetic strategies targeting such molecules could employ this compound as an early-stage precursor to install this critical heterocyclic system. The protection/deprotection strategy allows for its seamless integration into multi-step synthetic sequences where amine reactivity must be controlled. nih.gov

Combinatorial chemistry is a powerful tool in drug discovery for generating large numbers of structurally related compounds for high-throughput screening. nih.gov this compound is an excellent scaffold for this purpose due to its two distinct and orthogonally reactive functional groups.

A combinatorial library can be constructed by first reacting the alkyl bromide with a diverse set of nucleophiles (e.g., a collection of different amines, thiols, or carboxylates) in a parallel format. This creates a first generation of intermediates, each with a unique side chain attached to the butyl backbone. In the second step, the Boc-protecting group is removed from all these intermediates, and the newly exposed primary amine is acylated with a diverse set of electrophiles (e.g., a collection of different acyl chlorides or sulfonyl chlorides). This two-step process allows for the rapid generation of a large and diverse library of compounds from a single, versatile scaffold.

Table 2: Illustrative Scheme for Combinatorial Library Synthesis

| Step | Reagent Class (Library 1) | Intermediate Structure | Reagent Class (Library 2) | Final Product Structure (R¹-NH-CO-R²) |

|---|---|---|---|---|

| 1. Alkylation | R¹-H (e.g., various thiols) | Boc-NH-(CH₂)₃-S-R¹ | --- | --- |

| 2. Deprotection | TFA | H₂N-(CH₂)₃-S-R¹ | --- | --- |

| 3. Acylation | --- | --- | R²-COCl (e.g., various acyl chlorides) | R²-CO-NH-(CH₂)₃-S-R¹ |

This strategy enables the systematic exploration of the chemical space around the 4-aminobutyl core, facilitating the identification of molecules with desired biological activities.

Precursor to Bioactive Scaffolds

This compound serves as a versatile building block in organic synthesis for the construction of various nitrogen-containing heterocyclic scaffolds. Its utility stems from the presence of two key functional groups: a Boc-protected amine and a terminal alkyl bromide. This arrangement allows for sequential or one-pot reactions to generate cyclic structures that are prevalent in a wide range of biologically active molecules. The chemical transformations primarily involve intramolecular cyclization and intermolecular reactions with various nucleophiles.

A primary application of this compound is in the synthesis of substituted azetidines. Azetidine rings are important structural motifs found in numerous pharmaceuticals and bioactive compounds. The formation of the azetidine ring from this compound typically proceeds via an intramolecular nucleophilic substitution. Under basic conditions, the Boc-protected nitrogen can be deprotonated, or the protection can be removed to liberate the primary amine, which then acts as an internal nucleophile, displacing the bromide to form the strained four-membered ring.

The reaction conditions for this intramolecular cyclization are crucial to achieving good yields and minimizing side reactions. The choice of base and solvent system plays a significant role in the efficiency of the ring closure.

Another key strategic application involves the use of this compound in alkylation reactions with various nucleophiles to construct linear precursors that can be further elaborated into more complex bioactive scaffolds. The terminal bromide is susceptible to displacement by a range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse functionalities, which can then participate in subsequent cyclization or modification steps.

For instance, the reaction of this compound with primary or secondary amines leads to the formation of diamine derivatives. These intermediates can be precursors to larger heterocyclic rings such as piperazines or diazepines, depending on the subsequent reaction strategies employed.

Below is a table summarizing the chemical transformations of this compound into bioactive scaffolds based on reported research findings.

| Precursor | Reagents and Conditions | Resulting Scaffold | Yield (%) |

| This compound | 1. TFA, CH₂Cl₂2. K₂CO₃, CH₃CN | Azetidine | Not Reported |

| This compound | Primary/Secondary Amine, Base | N-Substituted 1,4-diaminobutane derivative | Varies |

| This compound | Thiol, Base | 4-(Alkylthio)butan-1-amine derivative | Varies |

Table 1: Chemical Transformations of this compound

Detailed research has demonstrated the feasibility of these transformations, although specific yield data for the direct cyclization of this compound to azetidine is not extensively documented in publicly available literature. However, the analogous reactions with similar N-Boc protected bromoalkanes are well-established, suggesting a similar reactivity profile. The synthesis of N-substituted 1,4-diaminobutane derivatives through nucleophilic substitution is a common and efficient process, with yields generally being moderate to high depending on the nature of the nucleophilic amine and the reaction conditions employed. Similarly, reactions with sulfur nucleophiles proceed readily to afford the corresponding thioethers. These linear precursors are valuable intermediates for the synthesis of a variety of heterocyclic systems and other molecular architectures of medicinal interest.

Advanced Derivatization and Functionalization Strategies

Sequential Transformations Leveraging Differential Reactivity

The presence of a stable Boc protecting group alongside a reactive alkyl bromide allows for a modular approach to synthesis. The bromine can be modified first, followed by deprotection and functionalization of the amine, or vice versa, depending on the desired target molecule.

The carbon-bromine bond in tert-butyl N-(3-bromobutyl)carbamate is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The Boc group is notably stable under most basic and nucleophilic conditions, ensuring that reactions occur selectively at the bromine-bearing carbon. organic-chemistry.org This selectivity facilitates the synthesis of various monosubstituted 1,3-diamine precursors.

Common nucleophilic substitution reactions include:

Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) yields tert-butyl N-(3-azidobutyl)carbamate. This azido derivative is a valuable intermediate for the introduction of an amine group via reduction or for use in click chemistry.

Cyanide Substitution: Treatment with sodium or potassium cyanide (NaCN or KCN) introduces a nitrile group, forming tert-butyl N-(3-cyanobutyl)carbamate. The nitrile can be subsequently hydrolyzed to a carboxylic acid or reduced to a primary amine.

Thiolation: Reaction with thiourea followed by hydrolysis, or with a sodium thiolate (NaSR), can be used to introduce a thiol group or a sulfide, respectively.

Ether Formation: Alkoxides, such as sodium ethoxide (NaOEt), can displace the bromide to form the corresponding ether.

These transformations are typically carried out under conditions that preserve the acid-labile Boc group, highlighting the compound's utility as a bifunctional building block.

| Nucleophile | Reagent Example | Product | Potential Subsequent Use |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | tert-butyl N-(3-azidobutyl)carbamate | Reduction to amine, Cycloadditions |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | tert-butyl N-(3-cyanobutyl)carbamate | Hydrolysis to carboxylic acid, Reduction to amine |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | tert-butyl N-(3-hydroxybutyl)carbamate | Oxidation to ketone, Etherification |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSMe) | tert-butyl N-(3-(methylthio)butyl)carbamate | Oxidation to sulfoxide (B87167)/sulfone |

The Boc group is a cornerstone of amine protection strategy due to its stability in various conditions and its facile removal under acidic conditions. organic-chemistry.orgrsc.org Treatment of this compound with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane, efficiently cleaves the carbamate (B1207046) to liberate the primary amine as its corresponding ammonium (B1175870) salt (e.g., 3-bromobutan-1-aminium bromide).

Once deprotected, the resulting primary amine is available for a host of functionalization reactions:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) provides sulfonamides.

Alkylation: The amine can undergo further alkylation, although selectivity can be an issue. Reductive amination with aldehydes or ketones is a more controlled method for synthesizing secondary or tertiary amines.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates can generate ureas and different carbamates, respectively.

This two-step sequence of deprotection followed by N-functionalization is fundamental in the synthesis of pharmaceuticals and other complex nitrogen-containing molecules.

Formation of Organometallic Reagents from the Bromide

Converting the alkyl bromide into an organometallic species transforms the carbon atom from an electrophilic center into a potent nucleophile, opening up pathways for carbon-carbon bond formation. dtu.dkresearchgate.net

The preparation of organometallic reagents from this compound presents a significant challenge due to the presence of the acidic N-H proton within the carbamate group. sigmaaldrich.commasterorganicchemistry.com

Grignard Reagents: The formation of a Grignard reagent is typically achieved by reacting an alkyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.org However, any Grignard reagent formed would be a strong base and would immediately be quenched by the acidic N-H proton of the carbamate. A potential strategy to overcome this is to use a double excess of the Grignard-forming reagents or to first deprotonate the carbamate with a non-nucleophilic base before introducing magnesium.

Organolithium Compounds: Similarly, organolithium reagents, whether formed by direct reaction with lithium metal or via lithium-halogen exchange with reagents like tert-butyllithium, are extremely strong bases. saylor.orgwikipedia.org The N-H proton would be rapidly abstracted. This necessitates the use of at least two equivalents of the lithium reagent: one to deprotonate the carbamate and a second to perform the halogen-metal exchange. The resulting species would be a dilithiated intermediate.

Assuming the successful formation of the corresponding Grignard or organolithium reagent, these nucleophiles are highly valuable for creating new carbon-carbon bonds. organic-chemistry.orgnih.gov They readily react with a variety of carbon electrophiles.

| Electrophile | Product Type (after workup) | Example Electrophile |

|---|---|---|

| Aldehyde | Secondary Alcohol | Acetaldehyde |

| Ketone | Tertiary Alcohol | Acetone |

| Ester | Tertiary Alcohol (via addition of 2 equivalents) | Ethyl acetate |

| Carbon Dioxide (CO₂) | Carboxylic Acid | CO₂ (gas or dry ice) |

| Epoxide | Primary Alcohol | Ethylene Oxide |

For instance, the reaction of the Grignard reagent derived from this compound with acetone would, after acidic workup, yield tert-butyl N-(3-hydroxy-3-methylbutyl)carbamate. doubtnut.comquora.com These reactions significantly expand the synthetic utility of the parent compound, allowing it to serve as a four-carbon building block for more complex structures.

Transformation to Other Halogenated or Pseudohalogenated Species

The bromine atom can be readily exchanged for other halogens or pseudohalogens through nucleophilic substitution reactions. These transformations are useful for tuning the reactivity of the molecule or for introducing specific functionalities required for subsequent steps.

Halogen Exchange (Finkelstein Reaction): Treating the compound with sodium iodide (NaI) in acetone promotes the exchange of bromine for iodine. The resulting iodo-analogue, tert-butyl N-(3-iodobutyl)carbamate, is typically more reactive towards nucleophiles.

Fluorination: Nucleophilic fluorination can be achieved using reagents like potassium fluoride (KF) with a phase-transfer catalyst or more modern reagents like silver(I) fluoride (AgF).

Pseudohalogen Introduction: As mentioned in section 5.1.1, salts such as sodium azide (NaN₃), potassium cyanide (KCN), and potassium thiocyanate (KSCN) can be used to displace the bromide and install the azido (-N₃), cyano (-CN), and thiocyanato (-SCN) groups, respectively. These groups are considered pseudohalogens due to their similar reactivity profiles to halides in substitution reactions.

This interchangeability of halogen and pseudohalogen groups adds another layer of strategic flexibility to the use of this compound in synthesis.

Methodological Advancements and Emerging Research Frontiers

Development of Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly being integrated into the synthesis of carbamates to minimize environmental impact. For tert-butyl N-(3-bromobutyl)carbamate, this involves a shift away from hazardous reagents and solvents towards more benign alternatives. Traditional methods for N-Boc protection often utilize harsh bases and chlorinated solvents. Modern, greener approaches focus on catalyst-free and solvent-free conditions, or the use of environmentally friendly solvents like water.

One sustainable method for N-tert-butyloxycarbonylation involves performing the reaction in a water-acetone mixture under ambient, catalyst-free conditions. This approach has been shown to be effective for a wide array of amines, yielding the desired monocarbamate products in excellent yields and with short reaction times, while avoiding side reactions. nih.gov Another promising green methodology is the use of deep eutectic solvents (DES), such as a urea-choline chloride mixture. These solvents are biodegradable, cost-effective, and can facilitate N-Boc protection with di-tert-butyl dicarbonate (B1257347) under mild conditions, often leading to high yields without the formation of byproducts. researchgate.net The application of molecular iodine as a catalyst under solvent-free conditions also presents a mild, selective, and efficient route for N-Boc protection of various amines. organic-chemistry.org

These green protocols offer significant advantages over conventional methods by reducing waste, avoiding toxic substances, and simplifying purification processes. The adoption of such strategies for the synthesis of this compound would not only enhance the sustainability of its production but also align with the broader goals of green chemistry in the pharmaceutical and chemical industries. rsc.org

Table 1: Comparison of Green Synthesis Approaches for N-Boc Protection

| Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Water-mediated, catalyst-free | - Use of water as a solvent

| - Reduced environmental impact

| nih.gov |

| Deep Eutectic Solvents (DES) | - Biodegradable and non-toxic solvent

| - Sustainable solvent system

| researchgate.net |

| Iodine Catalysis (solvent-free) | - Use of a catalytic amount of iodine

| - High atom economy

| organic-chemistry.org |

Application of Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.gov The continuous nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. For the synthesis of carbamates, including this compound, flow chemistry presents several benefits.

A novel approach for the continuous preparation of carbamates utilizes carbon dioxide, an amine, and an alkyl halide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method avoids the use of highly toxic reagents like isocyanates and generates fewer waste byproducts compared to traditional methods. nih.govacs.org The application of a continuous-flow setup can significantly reduce the reaction time required for carbamate (B1207046) synthesis and allows for the straightforward and precise introduction of gaseous reactants like carbon dioxide. acs.org

The enhanced safety profile of flow chemistry is particularly relevant when dealing with potentially hazardous intermediates or exothermic reactions. The small reaction volumes within a flow reactor minimize the risks associated with thermal runaways. Furthermore, the scalability of flow processes is often more straightforward than for batch reactions, as production can be increased by simply running the system for longer periods or by "scaling out" through the use of multiple reactors in parallel. The multi-step synthesis of amines, amides, and carbamates has been successfully demonstrated in a continuous flow setup, highlighting the potential for integrating the synthesis of this compound into a telescoped reaction sequence. acs.org

Computational Chemistry and DFT Studies for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the underlying principles governing chemical reactivity. For this compound, computational studies can provide valuable insights into its synthesis and subsequent transformations.

DFT calculations can be employed to investigate the thermodynamics and kinetics of carbamate formation. For instance, studies on the reaction of CO2 with amines to form carbamates have used computational models to explore the reaction mechanism, including the formation of zwitterionic intermediates and the role of solvent molecules. researchgate.net Such studies can help in optimizing reaction conditions to improve yields and selectivity.

Furthermore, the reactivity of the bromine atom in this compound, particularly in nucleophilic substitution (SN2) reactions, is a key area where computational analysis can be highly informative. DFT calculations can model the transition state of SN2 reactions, providing information on activation energies and the influence of solvent effects. mdpi.comnih.gov This understanding is crucial for predicting the outcome of reactions where the carbamate is used as a synthetic building block. For example, computational investigations into borderline SN1-SN2 mechanisms can elucidate the role of explicit solvent molecules in determining the reaction pathway. rsc.org

Table 2: Potential Applications of Computational Chemistry for this compound

| Area of Study | Computational Method | Potential Insights | Reference |

|---|---|---|---|

| Carbamate Formation Mechanism | DFT, Ab initio methods | - Elucidation of reaction pathways

| researchgate.netacs.org |

| SN2 Reactivity of the Bromobutyl Group | DFT, Molecular Dynamics | - Calculation of activation barriers

| mdpi.comnih.gov |

| Conformational Analysis | Molecular Mechanics, DFT | - Identification of stable conformers

| nih.gov |

Design of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective transformation of functional groups. For this compound, with its dual functionality of a carbamate and an alkyl bromide, the design of specific catalysts can unlock a wide range of synthetic possibilities.

One area of interest is the catalytic C-N bond functionalization. Catalyst-free methods have been developed for the three-component coupling of amines, dihalomethanes, and >P(O)H species, which could be adapted for transformations of the amine precursor to this compound. nih.gov Furthermore, transition-metal catalysts, particularly those based on ruthenium, have shown great promise in C-H bond functionalization, which could potentially be applied to the butyl chain of the carbamate. bohrium.com

Another important transformation is the catalytic synthesis of cyclic carbamates. The intramolecular cyclization of haloalkyl carbamates can be facilitated by appropriate catalysts to form valuable heterocyclic structures. nih.govnih.gov For example, bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide, a strategy that could potentially be adapted for the transformation of this compound. nih.govnih.govepa.gov The development of catalysts that can selectively activate the C-Br bond in the presence of the carbamate group is also a significant research frontier. Copper nanocluster-based catalysts have been shown to enable C-N bond-forming reactions of aryl chlorides under visible-light irradiation, suggesting a potential avenue for the functionalization of the bromobutyl moiety. ruepinglab.com

The exploration of these and other novel catalytic systems will undoubtedly expand the synthetic utility of this compound, enabling the construction of more complex and medicinally relevant molecules.

Conclusion and Future Research Directions

Summary of Synthetic Utility and Reactivity Profile of tert-butyl N-(3-bromobutyl)carbamate

This compound is a bromoalkyl carbamate (B1207046) derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to a 3-bromobutyl chain. This molecular architecture provides a balance of stability and reactivity, making it a useful intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.

The synthetic utility of this compound primarily stems from its ability to act as an alkylating agent. The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions with a variety of nucleophiles. This reactivity is central to its application in constructing carbon-nitrogen and carbon-heteroatom bonds.

The reactivity profile of this compound is characterized by several key reaction types:

Nucleophilic Substitution: The bromine atom can be readily displaced by nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile.

Oxidation: The compound can be oxidized to form the corresponding carbonyl compounds, although this is a less common application.

Reduction: The carbamate group can be reduced to an amine, providing a route to functionalized primary amines.

The presence of the Boc protecting group is crucial to the compound's utility. The Boc group is stable under a wide range of reaction conditions, yet it can be easily removed under acidic conditions, which is a significant advantage in multi-step syntheses.

Identification of Unexplored Synthetic Pathways and Reactivity Patterns

While the nucleophilic substitution reactions of this compound are well-established, there remain several avenues for exploring new synthetic pathways and reactivity patterns. Much of the current literature focuses on its use in the synthesis of nitrogen heterocycles through intramolecular cyclization, a reaction pathway also seen with its analogs like tert-butyl N-(4-bromobutyl)carbamate for the synthesis of piperidines. sigmaaldrich.comniscpr.res.inresearchgate.netchemicalbook.com

Further research could focus on:

Radical Reactions: The carbon-bromine bond could potentially participate in radical-mediated reactions, opening up new avenues for carbon-carbon bond formation.

Metal-Catalyzed Cross-Coupling Reactions: While less common for alkyl bromides compared to aryl bromides, the development of new catalytic systems could enable cross-coupling reactions, expanding the range of accessible structures.

Domino Reactions: Designing one-pot multi-component reactions that utilize both the electrophilic bromine center and the nucleophilic potential of the deprotected amine could lead to the rapid construction of complex molecules.

The reactivity of the butyl chain itself, beyond the terminal bromine, is also an area ripe for exploration. For instance, the development of methods for selective functionalization at other positions on the butyl chain would significantly increase the synthetic utility of this reagent.

Potential for Expanded Applications in Advanced Chemical Research

The current applications of this compound are primarily in the synthesis of pharmaceuticals and agrochemicals. However, its versatile structure suggests potential for a much broader range of applications in advanced chemical research.

One promising area is in the development of chemical probes and labeling agents for chemical biology. The ability to introduce a protected amine functionality allows for subsequent modification with fluorophores, affinity tags, or other reporter groups. This could be particularly useful for studying protein-ligand interactions and enzyme mechanisms.

Furthermore, in materials science, this compound could serve as a monomer or functionalizing agent for the synthesis of novel polymers and materials with specific properties. The carbamate and alkyl bromide moieties could be independently manipulated to create materials with tailored characteristics.

The synthesis of diverse libraries of compounds for drug discovery is another area where this compound could be more extensively utilized. Its ability to participate in a variety of reactions makes it an ideal scaffold for generating a wide range of molecular diversity.

Challenges and Opportunities in the Field of N-Protected Bromoalkylamine Chemistry

The chemistry of N-protected bromoalkylamines, including this compound, is not without its challenges. One of the primary challenges is controlling the regioselectivity of reactions, particularly in intramolecular cyclizations where the formation of different ring sizes is possible.

Another challenge lies in the potential for side reactions. For example, under certain conditions, elimination reactions can compete with nucleophilic substitution. Optimizing reaction conditions to favor the desired pathway is crucial.

Despite these challenges, there are significant opportunities for advancement in this field. The development of more efficient and selective catalysts for reactions involving these compounds would be a major step forward. Additionally, exploring the use of alternative protecting groups that offer different stability and deprotection profiles could expand the synthetic toolbox.

The increasing demand for complex nitrogen-containing molecules in medicinal chemistry and other fields ensures that the development of new synthetic methods and reagents in the area of N-protected bromoalkylamine chemistry will remain an active and important area of research. Overcoming the existing challenges will unlock the full potential of versatile reagents like this compound.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(3-bromobutyl)carbamate to ensure high yield and purity?

The synthesis typically involves coupling tert-butyl carbamate precursors with brominated intermediates. A common method uses carbodiimide-based coupling agents like EDCI and HOBt to activate carboxylic acids or amines, followed by purification via column chromatography . Reaction parameters (temperature, solvent polarity, and stoichiometry) should be optimized using DOE (Design of Experiments) to minimize side reactions. Purity can be verified via HPLC or TLC with UV detection.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and bromobutyl chain (δ ~3.3–3.5 ppm for CH₂Br) .

- IR Spectroscopy : To identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- Mass Spectrometry (ESI or EI) : For molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. How can researchers ensure the stability of this compound during storage and experiments?

Store the compound in anhydrous, light-protected containers at –20°C to prevent hydrolysis of the bromobutyl group. Stability under reaction conditions (e.g., acidic/basic media) should be pre-tested via TLC or NMR. Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions .

Advanced Research Questions

Q. How can crystallographic data discrepancies between SHELXL and WinGX be resolved during structure refinement?

Cross-validate data using multiple software (e.g., OLEX2 with SHELXL and WinGX). Check for common errors like incorrect space group assignment or missed symmetry elements. Use the R-factor and residual electron density maps to identify disordered atoms. Consult the SHELX manual for guidance on restraint parameters .

Q. What strategies confirm the stereochemical configuration of this compound derivatives?

X-ray crystallography is definitive. For example, using SHELXL for refinement and ORTEP-3 for visualization, the absolute configuration can be assigned via Flack or Hooft parameters . For non-crystalline samples, employ chiral HPLC with a cellulose-based column and compare retention times with enantiopure standards.

Q. How should researchers address disordered atoms in the crystal structure refinement of this compound?

Apply geometric restraints (e.g., SIMU/DELU in SHELXL) to model disorder. Split atoms into multiple positions with occupancy factors summing to 1. Validate using difference Fourier maps and adjust thermal parameters iteratively .

Q. What analytical approaches resolve contradictions in reaction mechanistic studies involving this compound?

Use isotopic labeling (e.g., ²H or ¹³C) to track reaction pathways. Combine kinetic studies (e.g., Eyring plots) with DFT calculations (Gaussian or ORCA) to propose intermediates. Cross-reference experimental data (e.g., NMR kinetics) with computational results .

Q. How can researchers optimize the bromination step in synthesizing this compound?

Screen brominating agents (NBS, PBr₃) in different solvents (CH₂Cl₂, THF). Monitor reaction progress via GC-MS or in-situ IR. For regioselectivity, employ radical initiators (AIBN) or Lewis acids (FeCl₃). Purify via fractional distillation or recrystallization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.